molecular formula C9H20Cl2N2O2 B2727589 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid;dihydrochloride CAS No. 2567496-01-7

2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid;dihydrochloride

Cat. No.: B2727589
CAS No.: 2567496-01-7
M. Wt: 259.17
InChI Key: DISSSWYMOXBPSC-UHFFFAOYSA-N
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Description

2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid;dihydrochloride is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of an amino group, a carboxyl group, and a piperidine ring substituted with a methyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid;dihydrochloride typically involves the reaction of 1-methylpiperidine with a suitable precursor to introduce the amino and carboxyl groups. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its use in various applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid;dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing cellular signaling and biochemical processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid;dihydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other compounds may not be as effective.

Properties

IUPAC Name

2-amino-3-(1-methylpiperidin-4-yl)propanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.2ClH/c1-11-4-2-7(3-5-11)6-8(10)9(12)13;;/h7-8H,2-6,10H2,1H3,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISSSWYMOXBPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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